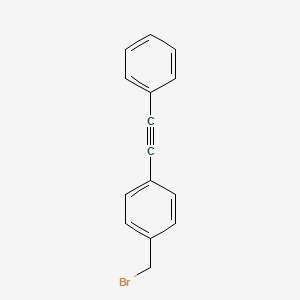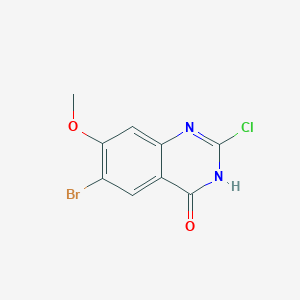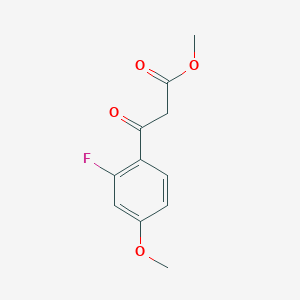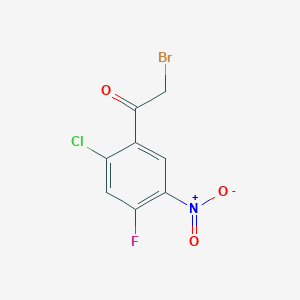
2-Bromo-1-(2-chloro-4-fluoro-5-nitrophenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(2-chloro-4-fluoro-5-nitrophenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of bromine, chlorine, fluorine, and nitro groups attached to a phenyl ring, making it a highly functionalized molecule. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-chloro-4-fluoro-5-nitrophenyl)ethan-1-one typically involves multi-step organic reactions. One common method is the bromination of 1-(2-chloro-4-fluoro-5-nitrophenyl)ethan-1-one using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(2-chloro-4-fluoro-5-nitrophenyl)ethan-1-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones.
Reduction: Formation of amino derivatives.
Oxidation: Formation of quinones or other oxidized products.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(2-chloro-4-fluoro-5-nitrophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(2-chloro-4-fluoro-5-nitrophenyl)ethan-1-one involves its interaction with various molecular targets. The presence of multiple functional groups allows it to participate in diverse chemical reactions. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1-chloro-4-fluorobenzene: Shares similar halogen substituents but lacks the nitro group.
2-Bromo-2-chloro-1,1,1-trifluoroethane: Contains bromine and chlorine but differs in its overall structure and applications.
Uniqueness
2-Bromo-1-(2-chloro-4-fluoro-5-nitrophenyl)ethan-1-one is unique due to the combination of halogen and nitro substituents on the phenyl ring, which imparts distinct reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C8H4BrClFNO3 |
|---|---|
Molekulargewicht |
296.48 g/mol |
IUPAC-Name |
2-bromo-1-(2-chloro-4-fluoro-5-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H4BrClFNO3/c9-3-8(13)4-1-7(12(14)15)6(11)2-5(4)10/h1-2H,3H2 |
InChI-Schlüssel |
UNONZROFZQBDQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;tetrahydrochloride](/img/structure/B12955949.png)

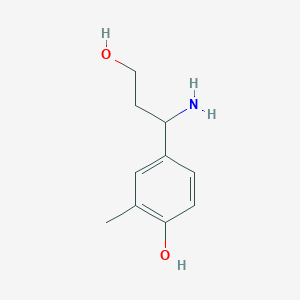
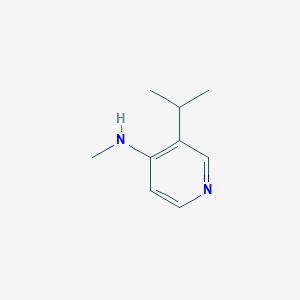
![9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B12955985.png)
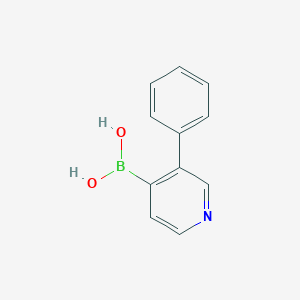
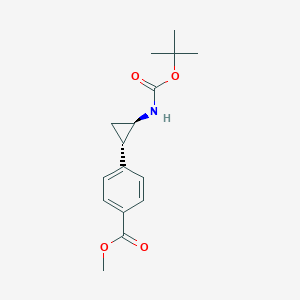
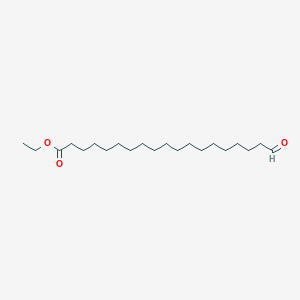
![4-Hydroxy-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12956010.png)

